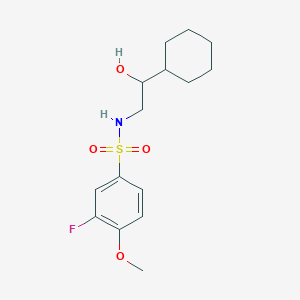

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

CAS No.: 1351645-96-9

Cat. No.: VC6942227

Molecular Formula: C15H22FNO4S

Molecular Weight: 331.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351645-96-9 |

|---|---|

| Molecular Formula | C15H22FNO4S |

| Molecular Weight | 331.4 |

| IUPAC Name | N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3 |

| Standard InChI Key | VOPNMIYAYNJDIU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of a sulfonamide with an appropriate alkylating agent. For N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, one might start with 3-fluoro-4-methoxybenzenesulfonyl chloride and react it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base.

Synthesis Steps:

-

Preparation of Sulfonamide Precursor: Synthesize or obtain 3-fluoro-4-methoxybenzenesulfonyl chloride.

-

Alkylation Reaction: React the sulfonamide precursor with 2-cyclohexyl-2-hydroxyethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

Potential Applications

Sulfonamides are known for their antimicrobial properties, but their applications extend to other areas, including anti-inflammatory and anticancer activities. The presence of a cyclohexyl group may enhance lipophilicity, potentially affecting the compound's ability to cross biological membranes.

Potential Biological Activities:

-

Antimicrobial Activity: Sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.

-

Anti-inflammatory Activity: Some sulfonamides have been explored for their anti-inflammatory properties.

-

Anticancer Activity: The structural complexity and potential for hydrogen bonding may allow interactions with biological targets relevant to cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume